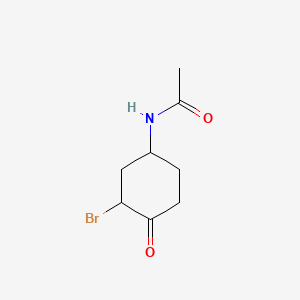

N-(3-bromo-4-oxocyclohexyl)acetamide

Vue d'ensemble

Description

N-(3-bromo-4-oxocyclohexyl)acetamide: is a chemical compound with the molecular formula C8H12BrNO2 and a molecular weight of 234.09 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromo-4-oxocyclohexyl)acetamide typically involves the bromination of cyclohexanone followed by acylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent like acetic acid. The intermediate product is then reacted with acetic anhydride to form the final compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety .

Analyse Des Réactions Chimiques

Types of Reactions: N-(3-bromo-4-oxocyclohexyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming cyclohexylacetamide.

Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed:

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of cyclohexylacetamide.

Substitution: Formation of various substituted cyclohexylacetamide derivatives.

Applications De Recherche Scientifique

Chemistry: N-(3-bromo-4-oxocyclohexyl)acetamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, particularly in the development of pharmaceuticals .

Biology and Medicine: The compound is studied for its potential as an impurity in Apixaban, which is used to prevent venous thromboembolism and stroke in patients with atrial fibrillation . Its role in medicinal chemistry involves exploring its effects on coagulation pathways and its potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the synthesis of various chemical products. Its applications extend to the production of agrochemicals, dyes, and other specialty chemicals .

Mécanisme D'action

The mechanism of action of N-(3-bromo-4-oxocyclohexyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. In the context of its role as an impurity in Apixaban, it inhibits coagulation factor Xa, thereby preventing the formation of blood clots . The pathways involved include the intrinsic and extrinsic coagulation pathways, which are crucial for maintaining hemostasis .

Comparaison Avec Des Composés Similaires

- N-(3-bromo-4-oxocyclohexyl)acetamide

- Cyclohexylacetamide

- N-(4-bromo-3-oxocyclohexyl)acetamide

- N-(3-chloro-4-oxocyclohexyl)acetamide

Comparison: this compound is unique due to the presence of the bromo group, which imparts distinct chemical reactivity and biological activity. Compared to cyclohexylacetamide, the bromo derivative exhibits different pharmacokinetic and pharmacodynamic properties . The substitution of the bromo group with other halogens, such as chlorine, results in compounds with varying degrees of potency and selectivity in their biological effects .

Activité Biologique

N-(3-bromo-4-oxocyclohexyl)acetamide is a compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with a bromine substituent and an acetamide group. This unique structure contributes to its distinct chemical reactivity and biological activity. The presence of the bromo group enhances its interaction with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical biological processes:

- Inhibition of Coagulation Factor Xa : Research indicates that this compound effectively inhibits factor Xa, a key enzyme in the blood coagulation cascade. This inhibition suggests potential applications as an anticoagulant agent, which could be beneficial in therapeutic settings for conditions such as venous thromboembolism and stroke prevention in patients with atrial fibrillation.

- Interaction with Proteins : The compound has been shown to interact with various proteins involved in coagulation pathways, altering the kinetics of blood clotting. This interaction may lead to the development of new anticoagulant therapies.

- Cell Death Mechanism : Although the exact mechanism by which this compound induces cell death is not fully elucidated, it is hypothesized that it interacts with thiourea groups of dehydrogenases, leading to the formation of reactive oxygen species (ROS) that contribute to apoptosis.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Anticoagulant Studies : In vitro assays demonstrated that this compound significantly reduces thrombin generation, highlighting its potential as an anticoagulant agent.

- Neuropharmacological Applications : Research into histamine H3 receptor interactions suggests that this compound may have therapeutic effects on cognitive disorders such as Alzheimer's disease and ADHD due to its ability to modulate neurotransmitter release .

- Synthesis and Applications : As an intermediate in organic synthesis, this compound is crucial for developing more complex pharmaceutical agents, including those targeting protease activity and cognitive dysfunctions.

Propriétés

IUPAC Name |

N-(3-bromo-4-oxocyclohexyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNO2/c1-5(11)10-6-2-3-8(12)7(9)4-6/h6-7H,2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTGJPGTKKCSKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(=O)C(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50730764 | |

| Record name | N-(3-Bromo-4-oxocyclohexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

687639-03-8 | |

| Record name | N-(3-Bromo-4-oxocyclohexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.